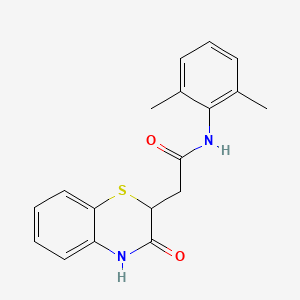
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and arousal. The increased release of these neurotransmitters leads to the euphoric and empathogenic effects of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride has several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. These effects are due to the activation of the sympathetic nervous system, which is responsible for the body's response to stress and arousal. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride has been shown to cause the release of oxytocin, a hormone that is involved in social bonding and trust.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride has several advantages for lab experiments, including its ability to induce a state of heightened empathy and trust, which can facilitate social interaction and communication. However, N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride also has several limitations, including its potential for abuse and neurotoxicity. In addition, the use of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride in lab experiments requires careful consideration of ethical and safety issues.
将来の方向性
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride research, including the investigation of its potential therapeutic applications in the treatment of other psychiatric disorders, such as anxiety and depression. In addition, there is a need for further research on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride use, particularly in relation to neurotoxicity and cognitive function. Finally, there is a need for the development of safer and more effective methods of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride synthesis, as well as the regulation of its use in both clinical and non-clinical settings.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of PTSD. Several clinical trials have been conducted to investigate the use of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride-assisted psychotherapy in the treatment of PTSD, with promising results. N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride-assisted psychotherapy involves the administration of a single dose of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride in a controlled setting, followed by a series of therapy sessions. The use of N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine hydrochloride has been shown to enhance the therapeutic process by reducing fear and anxiety, increasing empathy and trust, and facilitating emotional processing.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-12(14-5-3-2-4-6-14)17-10-13-7-8-15-16(9-13)19-11-18-15;/h2-9,12,17H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIVGRNKVHIGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4133667.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4133677.png)

![N-({4-ethyl-5-[(2-{[3-(4-morpholinylcarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4133692.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133700.png)

![ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4133713.png)

![4-allyl-3-[(4-chlorobenzyl)thio]-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4133728.png)
![4-[4-(2-amino-2-oxoethoxy)-3-ethoxy-5-iodophenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4133745.png)
![N-benzyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133750.png)
![N-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4133754.png)
![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![isopropyl 3-({[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133780.png)